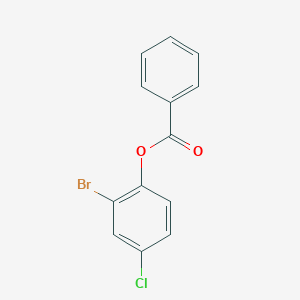

2-Bromo-4-chlorophenyl benzoate

説明

特性

分子式 |

C13H8BrClO2 |

|---|---|

分子量 |

311.56g/mol |

IUPAC名 |

(2-bromo-4-chlorophenyl) benzoate |

InChI |

InChI=1S/C13H8BrClO2/c14-11-8-10(15)6-7-12(11)17-13(16)9-4-2-1-3-5-9/h1-8H |

InChIキー |

RVCMQXQCKAATPG-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Cl)Br |

正規SMILES |

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Cl)Br |

製品の起源 |

United States |

科学的研究の応用

2.1. Synthesis of Pharmaceuticals

One of the primary applications of 2-Bromo-4-chlorophenyl benzoate is in the synthesis of pharmaceutical compounds. It acts as an intermediate for producing various bioactive molecules, including:

- Insecticides and Acaricides : Compounds derived from this compound have been shown to exhibit insecticidal properties. For instance, derivatives such as O-ethyl-S-n-propyl-O-(4-bromo-2-chlorophenyl)-thiophosphoric acid ester are notable for their efficacy against pests .

- Medicinal Chemistry : The compound is utilized in the synthesis of medicinal agents that target specific biological pathways, enhancing therapeutic efficacy .

2.2. Agricultural Applications

In agriculture, this compound is used to develop pesticides that effectively manage pest populations while minimizing environmental impact. The synthesis of chlorinated phenols from this compound has been linked to improved insecticidal activity .

Data Tables and Case Studies

3.1. Case Study: Insecticidal Activity

A study published by Huang et al. (1996) demonstrated the effectiveness of derivatives synthesized from this compound against various insect species. The research highlighted the compound's role in developing new insect growth regulators, showcasing its potential in agricultural applications .

類似化合物との比較

Table 1: Structural Features of Selected Benzoate Derivatives

Key Observations :

- Halogenation (Br/Cl) increases molecular weight and polarity compared to non-halogenated esters like benzyl benzoate .

- Functional groups (e.g., oxoethyl, carbohydrazonoyl) expand reactivity, enabling applications in photolysis and heterocycle synthesis .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Notes:

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-bromo-4-chlorophenyl benzoate, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via esterification of 2-bromo-4-chlorophenol with benzoyl chloride. Key steps include:

- Using a base (e.g., pyridine) to scavenge HCl and drive the reaction.

- Maintaining anhydrous conditions (Schlenk line or nitrogen atmosphere) to prevent hydrolysis of the acyl chloride.

- Purification via silica gel chromatography (hexane/ethyl acetate gradient) followed by recrystallization in ethanol to achieve >95% purity.

- Safety protocols for handling corrosive benzoyl chloride derivatives, including PPE and fume hood use, are critical .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Techniques :

- NMR Spectroscopy : 1H/13C NMR in CDCl3 identifies substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm; ester carbonyl at ~168 ppm).

- IR Spectroscopy : Confirms ester C=O stretch (~1720 cm⁻¹) and absence of residual phenol -OH (~3400 cm⁻¹).

- X-ray Crystallography : Structure refinement using SHELXL with WinGX interface resolves molecular geometry. Anisotropic displacement parameters validate thermal motion; twinning or disorder is addressed via SQUEEZE in PLATON .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physical or spectral data for this compound?

- Approach :

- Polymorphism Analysis : Use Differential Scanning Calorimetry (DSC) to detect polymorphic forms.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular integrity and rule out impurities.

- Reproducibility : Standardize synthesis conditions (e.g., inert atmosphere, reagent purity) and cross-validate with 2D NMR (COSY, HSQC) .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

- Modeling :

- DFT Calculations : B3LYP/6-31G* level maps electrostatic potential surfaces to identify electrophilic sites (e.g., carbonyl carbon).

- Solvent Effects : Incorporate Polarizable Continuum Model (PCM) to simulate reaction kinetics in aprotic solvents.

- Steric Analysis : Evaluate hindrance from the ortho-bromo substituent using molecular docking or MMFF94 force fields .

Applications in Academic Research

Q. How is this compound applied in medicinal chemistry as a prodrug intermediate?

- Role : The ester acts as a protective group for phenolic drugs, enabling controlled release via enzymatic hydrolysis. For example:

- In kinase inhibitor development, the bromo-chloro motif enhances binding to hydrophobic pockets in target proteins.

- Demonstrated in tyrosinase inhibition studies, where structural analogs show competitive binding modes .

Q. What challenges arise in scaling up the synthesis of this compound for biological assays?

- Challenges & Solutions :

- Purification : Replace column chromatography with fractional crystallization for large batches.

- Byproduct Formation : Optimize stoichiometry (1:1.2 phenol-to-acyl chloride ratio) and monitor via inline FTIR.

- Stability : Store under argon at –20°C to prevent ester hydrolysis .

Data Analysis & Validation

Q. How should researchers validate crystal structures of this compound derivatives?

- Validation Workflow :

Refine data using SHELXL with Hirshfeld atom refinement for accurate H-atom positions.

Check for voids using PLATON’s SQUEEZE; validate hydrogen bonding with Mercury’s contact analysis.

Cross-reference CIF files with the Cambridge Structural Database (CSD) to identify structural outliers .

Contradictions & Best Practices

Q. Why do reported melting points for this compound vary across studies?

- Root Causes :

- Impurities : Residual solvents (e.g., ethyl acetate) lower observed melting points.

- Polymorphism : Different crystalline forms (e.g., monoclinic vs. orthorhombic) exhibit distinct thermal profiles.

- Resolution : Publish full synthetic and crystallization protocols, including solvent ratios and cooling rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。